molecular formula C8H11NO B13319616 (5-Cyclopropylfuran-2-yl)methanamine

(5-Cyclopropylfuran-2-yl)methanamine

Cat. No.: B13319616
M. Wt: 137.18 g/mol
InChI Key: TYKZSIBJNZROAF-UHFFFAOYSA-N
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Description

(5-Cyclopropylfuran-2-yl)methanamine is an organic compound that features a furan ring substituted with a cyclopropyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropylfuran-2-yl)methanamine typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the reaction of cyclopropyl ketone with furan derivatives under acidic or basic conditions to form the cyclopropylfuran ring. Subsequent amination reactions introduce the methanamine group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopropylfuran-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the amine or furan ring is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylfuran ketones, while reduction can produce cyclopropylfuran alcohols or amines.

Scientific Research Applications

(5-Cyclopropylfuran-2-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Cyclopropylfuran-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (5-Phenylfuran-2-yl)methanamine: This compound has a phenyl group instead of a cyclopropyl group.

    (5-Nitrofuran-2-yl)methanamine: This compound features a nitro group on the furan ring.

    (5-Methylfuran-2-yl)methanamine: This compound has a methyl group on the furan ring.

Uniqueness

(5-Cyclopropylfuran-2-yl)methanamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

(5-cyclopropylfuran-2-yl)methanamine

InChI

InChI=1S/C8H11NO/c9-5-7-3-4-8(10-7)6-1-2-6/h3-4,6H,1-2,5,9H2

InChI Key

TYKZSIBJNZROAF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=C(O2)CN

Origin of Product

United States

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